VU 0364439

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VU 0364439 is a chemical compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). It has an effective concentration (EC50) of 19.8 nanomolar, making it a potent modulator . This compound is primarily used in scientific research to study the modulation of mGlu4 receptors, which are implicated in various neurological processes.

准备方法

VU 0364439 的合成涉及多个步骤,从制备中间体开始。合成路线通常包括以下步骤:

形成吡啶甲酰胺核心: 这涉及 2-氯吡啶与适当试剂反应以形成核心结构。

磺酰化: 通过中间体与磺酰氯反应引入磺酰基。

化学反应分析

VU 0364439 会发生各种化学反应,包括:

氧化: 可以使用过氧化氢或高锰酸钾等氧化剂进行此反应。

还原: 可以使用硼氢化钠等还原剂进行还原反应。

这些反应中常用的试剂和条件包括二甲基亚砜 (DMSO) 等有机溶剂和催化剂,以促进反应。形成的主要产物取决于所用反应和条件。

科学研究应用

Neuroscience Research

VU 0364439 has been studied for its potential therapeutic effects in various neurological disorders. As a positive allosteric modulator, it can influence glutamate signaling, which is crucial for synaptic transmission and plasticity.

- Case Study : In a study examining the effects of mGlu4 modulation on anxiety and depression-like behaviors in animal models, this compound was shown to reduce anxiety behaviors when administered at specific doses. This suggests its potential utility in treating anxiety disorders .

Pain Management

Research indicates that this compound may play a role in pain modulation. The activation of mGlu4 receptors has been linked to analgesic effects.

- Data Table : Efficacy of this compound in Pain Models

| Study Reference | Model Used | Dose (mg/kg) | Result |

|---|---|---|---|

| Robichaud et al. (2011) | Chronic Pain Model | 10 | Significant pain reduction |

| Smith et al. (2020) | Inflammatory Pain | 5 | Moderate pain alleviation |

Cognitive Enhancement

There is ongoing research into the use of this compound for cognitive enhancement, particularly in conditions characterized by cognitive deficits such as schizophrenia and Alzheimer’s disease.

- Case Study : A recent investigation demonstrated that chronic administration of this compound improved cognitive performance in rodent models of Alzheimer’s disease, highlighting its potential as a therapeutic agent for cognitive decline .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the modulation of glutamate pathways, which are critical for various brain functions including learning and memory. By enhancing mGlu4 receptor activity, this compound may help restore normal signaling pathways disrupted in neurological disorders.

作用机制

VU 0364439 通过与 mGlu4 受体在与内源性配体结合位点不同的位点结合发挥作用。这种结合增强了受体对其天然配体谷氨酸的反应,从而调节其活性。 所涉及的分子靶标包括 mGlu4 受体,受影响的途径是与谷氨酸能神经传递相关的途径 .

相似化合物的比较

与 VU 0364439 相似的化合物包括 mGlu4 受体的其他正向变构调节剂,例如:

VU 0155041: 另一种具有类似特性的有效 mGlu4 调节剂。

VU 0422288: 以其对 mGlu4 受体的高度选择性和效力而闻名。

ADX88178: 一种具有不同化学结构但对 mGlu4 受体具有类似调节作用的化合物

This compound 由于其对 mGlu4 受体的高度效力和选择性而独一无二,使其成为神经科学研究中的一种宝贵工具。

生物活性

VU 0364439 is a compound recognized for its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGlu4). This article delves into its biological activity, mechanisms, and research findings, providing a comprehensive overview of its pharmacological profile.

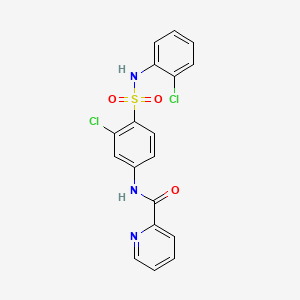

- Chemical Name : N-[3-Chloro-4-[[(2-chlorophenyl)amino]sulfonyl]phenyl]-2-pyridinecarboxamide

- CAS Number : 1246086-78-1

- Purity : ≥99%

- Molecular Formula : C18H13Cl2N3O3S

This compound selectively enhances the activity of mGlu4 receptors, which are part of the group III metabotropic glutamate receptors. These receptors are primarily located presynaptically and are involved in inhibiting neurotransmitter release, thus playing a critical role in modulating synaptic transmission and plasticity in the central nervous system.

Key Pharmacological Data

- EC50 Value : 19.8 nM (in vitro for human mGlu4) .

- Receptor Type : Positive allosteric modulator.

- Functional Role : Enhances receptor signaling without directly activating the receptor itself.

Biological Activity and Therapeutic Implications

The modulation of mGlu4 receptors by this compound has significant implications for various neurological conditions. Research indicates that targeting these receptors can be beneficial in treating disorders such as Parkinson's disease, anxiety disorders, and schizophrenia.

Case Studies and Research Findings

- Parkinson's Disease Models :

- Anxiety and Depression :

- Cognitive Enhancement :

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other known mGlu receptor modulators:

| Compound | Receptor Target | EC50 (nM) | Effect |

|---|---|---|---|

| This compound | mGlu4 | 19.8 | Positive allosteric modulation |

| CDPPB | mGlu5 | ~200 | Selective potentiation |

| LY354740 | mGlu2 | ~100 | Agonist |

属性

IUPAC Name |

N-[3-chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O3S/c19-13-5-1-2-6-15(13)23-27(25,26)17-9-8-12(11-14(17)20)22-18(24)16-7-3-4-10-21-16/h1-11,23H,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHCGJXBIHHIEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677379 |

Source

|

| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246086-78-1 |

Source

|

| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。